N-(4-cyanophenyl)-2-nitrobenzamide
Description
N-(4-Cyanophenyl)-2-nitrobenzamide (CAS: 95202-37-2) is a benzamide derivative characterized by a nitro group at the ortho-position of the benzoyl ring and a cyano-substituted phenyl group attached via an amide linkage. Its molecular formula is C₁₄H₉N₃O₃, with an average mass of 267.244 g/mol and a monoisotopic mass of 267.064391 g/mol . The compound’s structure (Fig. 1) features intramolecular electronic effects due to the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, which influence its reactivity, solubility, and crystallographic packing .
Properties
CAS No. |
95202-37-2 |
|---|---|
Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O3/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17(19)20/h1-8H,(H,16,18) |
InChI Key |
VSAWIOIBVHRRKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzamide Derivatives
The following table summarizes key structural analogs of N-(4-cyanophenyl)-2-nitrobenzamide, highlighting differences in substituents and their physicochemical impacts:
Structural and Crystallographic Comparisons
- This compound vs. N-(4-Cyanophenyl)-2,6-difluorobenzamide: The fluorinated analog (2,6-F substitution) exhibits a shorter acetylene bond (1.162 Å) in its prop-2-ynyl variant compared to the nitro-cyano derivative, which lacks significant non-covalent interactions in its crystal lattice . The nitro group in the title compound facilitates stronger hydrogen bonding (N–H⋯O), whereas fluorine substituents promote C–H⋯F interactions .
N-(2-Nitrophenyl)-4-bromo-benzamide (I) :
This brominated analog crystallizes with two molecules per asymmetric unit , unlike the title compound’s single-molecule packing. The bromine atom increases steric bulk, affecting solubility in polar solvents .
Spectroscopic and Analytical Comparisons
- ¹H NMR Shifts: The cyano group in this compound deshields adjacent protons, resulting in aromatic signals near δ 7.8–8.1 ppm . Prenyl chain substituents (e.g., in compound 1zz) introduce allylic protons at δ 1.3–2.6 ppm .
- Mass Spectrometry :
- The title compound exhibits a molecular ion peak at m/z 267.06 (M+H⁺), while thiadiazole derivatives (e.g., from ) show fragmentation patterns consistent with sulfur-containing heterocycles .
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